molecular formula C14H20ClN3O2 B1426776 (2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332528-83-2

(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No.: B1426776
CAS No.: 1332528-83-2
M. Wt: 297.78 g/mol
InChI Key: LNKKAMCKSOBFDV-UHFFFAOYSA-N
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Description

(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride , with the CAS number 1306738-38-4 , is a derivative of oxadiazole and has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and a summary of findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 297.78 g/mol . The structure features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. The presence of the dimethylphenoxy group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Inhibition of Virulence Factors : Research indicates that oxadiazoles can inhibit virulence factors in pathogenic bacteria, particularly those employing the Type III secretion system (T3SS), which is critical for their pathogenicity . This inhibition is essential in developing novel therapeutics against antibiotic-resistant strains.

Case Studies and Research Findings

  • Screening Assays : A study developed a screening assay focused on the T3SS in enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC). The results indicated that derivatives similar to the compound could inhibit T3SS-mediated secretion, suggesting potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into various oxadiazole derivatives have shown that modifications to the phenoxy group significantly influence biological activity. Compounds with electron-donating groups exhibited enhanced activity against Gram-negative bacteria .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments have demonstrated that certain oxadiazole derivatives possess low toxicity profiles while maintaining effective antimicrobial activity, making them suitable candidates for further development as therapeutic agents .

Data Summary Table

PropertyValue
Molecular FormulaC14H20ClN3O2C_{14}H_{20}ClN_{3}O_{2}
Molecular Weight297.78 g/mol
CAS Number1306738-38-4
Antimicrobial ActivityYes
T3SS InhibitionConfirmed
CytotoxicityLow

Properties

IUPAC Name

2-[5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2.ClH/c1-10-4-5-12(11(2)8-10)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKKAMCKSOBFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)CCNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

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